2-溴-6-叔丁基苯酚

描述

2-Bromo-6-tert-butylphenol (2-BtBP) is a phenol derivative that has been studied extensively in the scientific community due to its unique properties. It is a highly reactive compound that is used in a variety of synthetic processes and has been found to be useful in a number of applications.

科学研究应用

-

Antioxidative Properties in Polymers

- Field : Polymer Research

- Application : 2,6-di-tert-butylphenol modified polystyrene (PS-2,6-DTBP) is used as a heterogeneous antioxidant .

- Method : PS-2,6-DTBP is synthesized from chloromethylated polystyrene (CMPS) with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .

- Results : The antioxidative property of PS-2,6-DTBP was evaluated by the scavenging activity of superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde. The results indicated that 2,6-di-tert-butylphenol loaded on PS-2,6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .

-

Rotational Spectroscopy

- Field : Physical Chemistry

- Application : The molecular structure of a van der Waals-bonded complex involving 2,6-di-tert-butylphenol and a single argon atom has been determined through rotational spectroscopy .

- Method : The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .

- Results : The findings revealed a π-bound configuration for the complex, with the argon atom engaging the aromatic ring .

-

Synthesis of Antioxidant Hindered Phenol

- Field : Organic Chemistry

- Application : 2,6-di-tert-butylphenol is used as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (N ArOH), a norbornene comonomer bearing an antioxidant hindered phenol .

- Method : 2,6-di-tert-butylphenol is used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .

- Results : The results of this application are not specified in the source .

-

Pharmaceutical Intermediates

- Field : Pharmaceutical Chemistry

- Application : 2-Bromo-4,6-di-tert-butylphenol is used in pharmaceutical intermediates and as medicine .

- Method : When 2-Bromo-4,6-di-tert-butylphenol was treated with potassium ferricyanide in benzene 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran was yielded with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .

- Results : The results of this application are not specified in the source .

-

UV Stabilizers and Antioxidants for Hydrocarbon-based Products

- Field : Petrochemicals and Plastics

- Application : 2,6-Di-tert-butylphenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this application are not specified in the source .

-

Synthesis of More Complex Antioxidants

- Field : Industrial Chemistry

- Application : 2,6-Di-tert-butylphenol is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . It is used as a feedstock in the synthesis of more complex antioxidants such as Irganox 1098 .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this application are not specified in the source .

-

Prevention of Gumming in Aviation Fuels

- Field : Petrochemicals

- Application : 2,6-Di-tert-butylphenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics. Illustrative of its usefulness, it prevents gumming in aviation fuels .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this application are not specified in the source .

-

Synthesis of CGP-7930, Probucol, and Nicanartine

- Field : Pharmaceutical Chemistry

- Application : 2,6-Di-tert-butylphenol is also used in the synthesis of CGP-7930, probucol, and nicanartine .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this application are not specified in the source .

属性

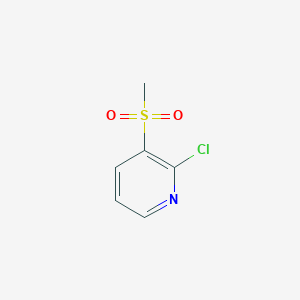

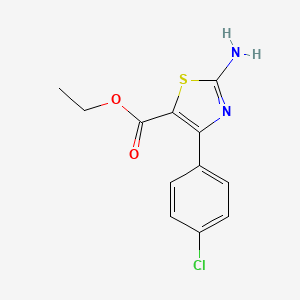

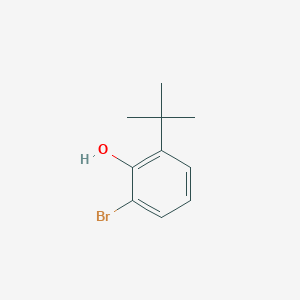

IUPAC Name |

2-bromo-6-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYXIQJROSLHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491069 | |

| Record name | 2-Bromo-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-tert-butylphenol | |

CAS RN |

23159-87-7 | |

| Record name | 2-Bromo-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。